{[1-(Benzenesulfonyl)-3,4-dimethylcyclohex-3-en-1-yl]methyl}benzene
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Overview
Description
[[3,4-DIMETHYL-1-(PHENYLSULFONYL)-3-CYCLOHEXEN-1-YL]METHYL]BENZENE is an organic compound with the molecular formula C21H24O2S and a molecular weight of 340.488. This compound is notable for its unique structure, which includes a phenylsulfonyl group attached to a cyclohexene ring, further connected to a benzene ring. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[3,4-DIMETHYL-1-(PHENYLSULFONYL)-3-CYCLOHEXEN-1-YL]METHYL]BENZENE typically involves the reaction of 3,4-dimethylcyclohex-3-en-1-ylmethanol with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, including spectroscopic analysis and chromatography, ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
[[3,4-DIMETHYL-1-(PHENYLSULFONYL)-3-CYCLOHEXEN-1-YL]METHYL]BENZENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
[[3,4-DIMETHYL-1-(PHENYLSULFONYL)-3-CYCLOHEXEN-1-YL]METHYL]BENZENE is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying sulfonyl group chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of advanced materials and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism by which [[3,4-DIMETHYL-1-(PHENYLSULFONYL)-3-CYCLOHEXEN-1-YL]METHYL]BENZENE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The cyclohexene and benzene rings provide structural rigidity, enhancing the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- [3-[3,4-DIMETHYL-1-(PHENYLSULFONYL)-3-CYCLOHEXEN-1-YL]PROPYL]SULFANYL)BENZENE
- [3,4-DIMETHYL-3-CYCLOHEXEN-1-YL)SULFONYL]BENZENE
- [4-METHYL-3-CYCLOHEXEN-1-YL)SULFONYL]BENZENE
Uniqueness
[[3,4-DIMETHYL-1-(PHENYLSULFONYL)-3-CYCLOHEXEN-1-YL]METHYL]BENZENE is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties
Properties
CAS No. |
73301-21-0 |
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Molecular Formula |
C21H24O2S |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
[1-(benzenesulfonyl)-3,4-dimethylcyclohex-3-en-1-yl]methylbenzene |
InChI |
InChI=1S/C21H24O2S/c1-17-13-14-21(15-18(17)2,16-19-9-5-3-6-10-19)24(22,23)20-11-7-4-8-12-20/h3-12H,13-16H2,1-2H3 |
InChI Key |
GPYUHTUELILMOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC(CC1)(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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